molecular formula C13H14N4O4 B11149031 3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid

3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid

Cat. No.: B11149031
M. Wt: 290.27 g/mol
InChI Key: BWGVYOKRLXAQGW-QMMMGPOBSA-N
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Description

3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid is a complex organic compound that features a benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid typically involves the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring is synthesized through a cyclization reaction involving appropriate precursors such as ortho-nitroaniline and hydrazine derivatives.

    Attachment of the Propanoic Acid Moiety: The benzotriazine intermediate is then reacted with a propanoic acid derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the benzotriazine ring.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine dioxides, while reduction may produce benzotriazine alcohols.

Scientific Research Applications

3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid involves its interaction with molecular targets such as GPR139. The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction triggers a cascade of intracellular signaling pathways that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate GPR139 sets it apart from other benzotriazine derivatives .

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

3-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C13H14N4O4/c1-8(12(20)14-7-6-11(18)19)17-13(21)9-4-2-3-5-10(9)15-16-17/h2-5,8H,6-7H2,1H3,(H,14,20)(H,18,19)/t8-/m0/s1

InChI Key

BWGVYOKRLXAQGW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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